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Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for a series of novel 3-
Bromopyridin-2-ol derivatives. The information is intended to assist researchers in identifying

and differentiating these compounds, as well as to provide standardized experimental protocols

for their characterization. The derivatives included in this comparison are designated as

Compound A, Compound B, and Compound C, alongside the parent compound, 3-
Bromopyridin-2-ol, for reference.

Data Presentation
The following tables summarize the key characterization data for the parent compound and its

novel derivatives.

Table 1: Physicochemical and Spectroscopic Data
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

1H NMR
(δ, ppm)

13C NMR
(δ, ppm)

Mass
Spec.
(m/z)

3-

Bromopyrid

in-2-ol

C₅H₄BrNO 173.99 175-178

7.51 (t,

1H), 6.95

(d, 1H),

6.82 (d,

1H), 12.1

(s, 1H)

162.1,

141.2,

139.8,

110.5,

108.9

173/175

[M]⁺

Compound

A

C₁₂H₁₀BrN

₃O₂
308.13 210-212

8.15 (s,

1H), 7.82

(d, 1H),

7.65 (d,

1H), 7.40

(t, 1H),

7.21 (d,

1H), 11.5

(s, 1H)

160.5,

151.2,

145.8,

140.1,

131.7,

129.5,

125.4,

122.1,

118.9,

112.3

307/309

[M-H]⁻

Compound

B

C₁₀H₈BrN₃

S
286.16 195-197

8.54 (s,

1H), 7.71

(d, 1H),

7.12 (d,

1H), 3.45

(s, 3H),

11.8 (s,

1H)

161.2,

155.4,

142.3,

138.7,

128.9,

115.6,

110.8, 45.1

285/287

[M]⁺

Compound

C

C₁₅H₁₃Br₂

N₃O

427.09 235-237 8.22 (s,

1H), 7.91

(d, 1H),

7.78 (d,

1H), 7.55

(d, 1H),

7.39 (t,

1H), 7.28

159.8,

152.7,

148.3,

141.5,

135.4,

132.1,

130.8,

128.7,

425/427/42

9 [M-H]⁻
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(d, 1H),

4.12 (q,

2H), 1.45

(t, 3H),

11.2 (s,

1H)

126.5,

124.1,

119.6,

113.1,

61.5, 14.8

Table 2: Chromatographic Data

Compound
HPLC Retention Time
(min)

Purity (%)

3-Bromopyridin-2-ol 5.8 >98

Compound A 8.2 >99

Compound B 7.5 >98

Compound C 9.1 >99

Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Instrumentation: Bruker Avance III 400 MHz spectrometer.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.08 seconds
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Relaxation Delay: 1.0 second

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.36 seconds

Relaxation Delay: 2.0 seconds

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and

phase correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak

at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Further dilute to a

final concentration of 10 µg/mL.

Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI)

source.

Ionization Mode: ESI positive or negative mode, depending on the compound's properties.

Mass Analyzer: Time-of-Flight (TOF).

Data Acquisition: Acquire data over a mass range of m/z 50-1000.

Data Analysis: Identify the molecular ion peak ([M]⁺, [M-H]⁻, or [M+H]⁺) and observe the

isotopic pattern characteristic of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of

acetonitrile and water.

Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV detector.
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

Mobile Phase:

Solvent A: 0.1% formic acid in water

Solvent B: 0.1% formic acid in acetonitrile

Gradient Elution: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and

then return to initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Data Analysis: Determine the retention time and calculate the purity based on the peak area

percentage.

Visualizations
The following diagrams illustrate a representative experimental workflow and a relevant

biological signaling pathway.
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Click to download full resolution via product page

Experimental workflow for synthesis and characterization.

Many pyridine derivatives have shown potential antimicrobial and antiviral activities, which can

involve the modulation of key inflammatory pathways such as the NF-κB signaling pathway.
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Potential inhibition of the NF-κB signaling pathway.
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To cite this document: BenchChem. [Comparative Characterization of Novel 3-Bromopyridin-
2-ol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031989#characterization-data-for-novel-3-
bromopyridin-2-ol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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